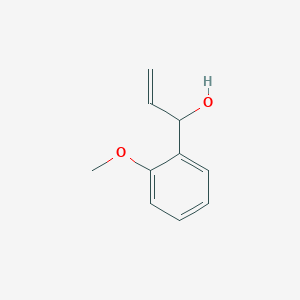

1-(2-methoxyphenyl)prop-2-en-1-ol

Description

1-(2-Methoxyphenyl)prop-2-en-1-ol is a secondary alcohol featuring a propenol (allylic alcohol) backbone substituted at the 1-position with a 2-methoxyphenyl group. Its molecular formula is C₁₀H₁₂O₂ (molecular weight: 164.20 g/mol). This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility. Derivatives of this compound, such as piperazine-linked analogs, exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria, as demonstrated in studies involving cinnamyl derivatives . The methoxy group at the ortho position of the phenyl ring contributes to electronic effects, influencing both reactivity and intermolecular interactions.

Properties

IUPAC Name |

1-(2-methoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7,9,11H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDISEZDNDZXDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)prop-2-en-1-ol can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Vinyl-2-methoxybenzenemethanol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-(2-methoxyphenyl)prop-2-en-1-ol may produce aldehydes or ketones, while reduction may yield alcohols.

Scientific Research Applications

Scientific Research Applications

1-(2-Methoxyphenyl)prop-2-en-1-ol has been studied for its various scientific applications:

Medicinal Chemistry

The compound has shown promise in medicinal applications due to its biological activities:

- Anti-inflammatory Activity: In vitro studies indicate that it inhibits pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential therapeutic roles in inflammatory diseases.

- Anticancer Properties: Research shows that the compound can modulate signaling pathways involved in cancer cell proliferation and apoptosis. For example, it has demonstrated efficacy in inhibiting growth in triple-negative breast cancer cell lines by activating pro-apoptotic proteins while inhibiting anti-apoptotic proteins .

The compound exhibits several biological activities:

- Antioxidant Activity: It scavenges free radicals, mitigating oxidative stress associated with various diseases, including cancer .

- Antimicrobial Properties: Studies have indicated that it effectively inhibits pathogenic bacteria, suggesting potential use as an antimicrobial agent .

Industrial Applications

In industrial settings, this compound serves various roles:

- Corrosion Inhibitor: It is utilized in formulations to prevent corrosion in metal surfaces.

- Solvent Stabilizer: The compound can stabilize solvents used in chemical processes.

- Electroplating Additive: It is included as an additive to improve the quality of electroplated surfaces.

Case Studies

Several case studies highlight the efficacy and applications of this compound:

Mechanism of Action

The mechanism by which 1-(2-methoxyphenyl)prop-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences among 1-(2-methoxyphenyl)prop-2-en-1-ol and related compounds:

Electronic and Steric Effects

- Double Bond Influence: The unsaturated propenol chain increases electrophilicity, making the compound more reactive in cycloaddition and oxidation reactions compared to saturated alcohols .

Biological Activity

1-(2-Methoxyphenyl)prop-2-en-1-ol, also known as 2-(2-methoxyphenyl)prop-2-en-1-ol, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is characterized by its structural features that enhance its solubility in organic solvents, which may contribute to its biological activity. Its CAS number is 1823912-13-5, and it is often studied for its potential as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, in vitro assays demonstrated that the compound effectively reduced the viability of Staphylococcus aureus and Escherichia coli . The compound’s mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It exhibits the ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases . The antioxidant activity is attributed to its phenolic structure, which allows it to donate electrons to reactive species.

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This property suggests its potential use in treating inflammatory diseases.

The biological effects of this compound are believed to result from its interaction with specific molecular targets. For example:

- Enzyme Modulation : The compound may inhibit enzymes involved in inflammation and oxidative stress.

- Receptor Interaction : It could bind to receptors on cell membranes, influencing cellular signaling pathways related to inflammation and immunity .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a significant reduction in microbial counts at concentrations as low as 50 µg/mL, demonstrating its potential as a natural antimicrobial agent .

Evaluation of Antioxidant Properties

In another investigation focusing on oxidative stress, researchers treated human cell lines with varying concentrations of the compound. The findings revealed a dose-dependent increase in cell viability under oxidative conditions, suggesting that this compound effectively protects cells from oxidative damage .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.